molecular formula C12H19BN2O2 B1422330 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1312921-22-4

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No.: B1422330
CAS No.: 1312921-22-4
M. Wt: 234.1 g/mol
InChI Key: MJWYXYIAYRKIRW-UHFFFAOYSA-N
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Description

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of nanofiltration and other purification techniques helps in achieving high purity levels, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: Mild temperatures (50-80°C), aqueous or organic solvents (e.g., ethanol, toluene).

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of various pharmaceuticals and organic materials .

Scientific Research Applications

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials and fine chemicals

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-(N-Methylpiperazin-1-yl)phenylboronic acid

Comparison: 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is unique due to the presence of the piperazine ring, which enhances its reactivity and selectivity in coupling reactions. This makes it more effective in forming carbon-carbon bonds compared to simpler boronic acids .

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5,16-17H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWYXYIAYRKIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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